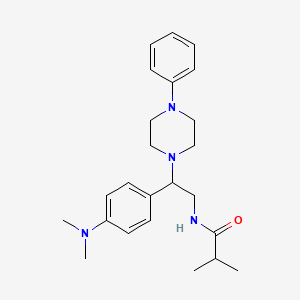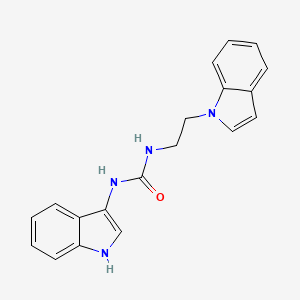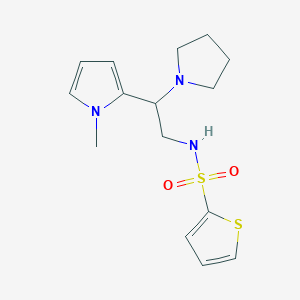
4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide" is not directly studied in the provided papers. However, similar compounds with chloro and methoxy substituents on a benzamide structure have been investigated for various properties and activities. These compounds often exhibit interesting chemical and biological properties, such as antiemetic, parasympathomimetic activity, and potential as a β-amyloid aggregation inhibitor .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from commercially available or readily synthesized intermediates. For example, the synthesis of optical isomers of a benzamide derivative was achieved using optically active pyrrolidine di-p-toluenesulfonate, which was prepared from trans-4-hydroxy-L-proline . Another synthesis involved a Pummerer reaction followed by desulfurization to obtain a benzofuran derivative . These methods highlight the complexity and specificity required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and analytical techniques. X-ray diffraction studies have revealed the presence of intramolecular hydrogen bonds and the orientation of substituent groups relative to the benzamide core . Additionally, polymorphism, which is the ability of a compound to exist in more than one crystalline form, has been observed and characterized for a benzamide derivative .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing that some benzamide derivatives can act as electrophiles, reacting with nucleophiles like cyanide or glutathione under certain conditions . The presence of chloro and methoxy groups can influence the reactivity, as seen in the formation of reactive electrophilic methyleneimines from an acetoxymethyl derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the molar refractivity and polarizability of a benzamide hydrochloride monohydrate were studied, showing concentration-dependent effects in aqueous solutions . Thermal analysis has been used to determine the stability and phase transitions of polymorphic forms, with one form being thermodynamically more stable than the other . The quantitative analysis of a glyburide analogue in biological matrices demonstrated the importance of developing specific bioanalytical methods for these compounds .
Applications De Recherche Scientifique
Neuroleptic Activity
A study by Iwanami et al. (1981) investigated benzamides, including compounds related to 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide, for their potential as neuroleptics. The research demonstrated a correlation between the structure of these benzamides and their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Synthesis and Pharmacological Activity
Yanagi et al. (1999) explored the synthesis of various optical isomers of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide. Their research focused on the affinity of these isomers for 5-hydroxytryptamine 4 (5-HT4) receptors, suggesting potential pharmacological applications (Yanagi, Kitajima, Anzai, Kodama, Mizoguchi, Fujiwara, Sakiyama, Kamoda, & Kamei, 1999).
Gastrokinetic Agents
Kato et al. (1992) synthesized a series of benzamides, closely related to the chemical of interest, as potential gastrokinetic agents. These compounds were evaluated for their effects on gastric emptying in rats, revealing insights into their potential therapeutic applications (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antipsychotic Properties
A study by Meltzer et al. (1983) examined YM-09151-2, a compound similar to this compound, for its antipsychotic properties. The research indicated its potent antagonistic effect on D2-type dopamine receptors, suggesting its potential in treating psychosis (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).
Quantitative Analysis in Biological Matrices
Zalavadia (2016) developed a bioanalytical method for quantifying a glyburide analogue, closely related to the chemical of interest, in mouse plasma and whole blood. This study is significant for pharmacokinetic evaluations in biological systems (Zalavadia, 2016).
Orientations Futures
The future directions for research on a compound depend on its properties and potential applications. For benzamides, potential areas of interest could include exploring their biological activities, developing new synthesis methods, and investigating their potential as building blocks for more complex molecules .
Mécanisme D'action
Target of Action
It is suggested that similar compounds may interact with the nlrp3 inflammasome .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their structure . The compound might form a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s suggested that similar compounds may affect the formation of the nlrp3 inflammasome .
Result of Action
It’s suggested that similar compounds may limit myocardial injury after ischemia-reperfusion .
Propriétés
IUPAC Name |
4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHBTICYVOEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)




![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)


![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)